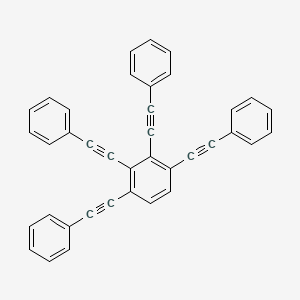
Benzene, 1,2,3,4-tetrakis(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is an organic compound with the molecular formula C38H22. It is a derivative of benzene, where four phenylethynyl groups are attached to the benzene ring at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic chemistry .
Preparation Methods
The synthesis of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,2,3,4-tetrabromobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Chemical Reactions Analysis
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong oxidizing agents for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- has been studied for various scientific research applications, including:
Materials Science: This compound is used in the synthesis of nanocrystalline silicon carbide and silicon nitride ceramics.
Organic Electronics: Due to its conjugated structure, this compound is investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: The unique electronic properties of this compound make it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is primarily related to its electronic structure. The conjugated system of phenylethynyl groups attached to the benzene ring allows for efficient electron delocalization. This delocalization enhances the compound’s ability to participate in electronic and photonic processes, making it useful in applications such as organic electronics and chemical sensors .
Comparison with Similar Compounds
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- can be compared with other similar compounds, such as:
Properties
CAS No. |
272128-91-3 |
|---|---|
Molecular Formula |
C38H22 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1,2,3,4-tetrakis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C38H22/c1-5-13-31(14-6-1)21-25-35-27-28-36(26-22-32-15-7-2-8-16-32)38(30-24-34-19-11-4-12-20-34)37(35)29-23-33-17-9-3-10-18-33/h1-20,27-28H |
InChI Key |
ISSDXNUDCZVUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















